2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide
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Overview
Description
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 1,2,3,4-tetrahydropyrimidine derivatives with diethyl acetylenedicarboxylate in the presence of tert-butyl isocyanide . Another approach involves the nucleophilic addition of methanol to 2-arylmethylidene derivatives of thiazolo(3,2-a)pyrimidine followed by intramolecular rearrangement .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts or specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives .
Scientific Research Applications
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)pyridines: These compounds share a similar thiazole-pyrimidine fused ring structure and exhibit comparable biological activities.
Furo(2,3-d)thiazolo(3,2-a)pyrimidines: These compounds have a furan ring fused with the thiazolopyrimidine structure and are known for their diverse biological activities.
Uniqueness
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
92629-50-0 |
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Molecular Formula |
C6H9BrN4S |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5,7-diamine;bromide |
InChI |
InChI=1S/C6H8N4S.BrH/c7-4-3-5(8)10-1-2-11-6(10)9-4;/h3H,1-2H2,(H3,7,8);1H |
InChI Key |
PDRAANAQZYWCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CC(=[N+]21)N)N.[Br-] |
Origin of Product |
United States |
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